7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-10-3-5-11(6-4-10)16-15-17(22)13-9-12(20)7-8-14(13)24-18(15)19(23)21(16)2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQMENNBPEZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving a suitable amine and a diketone or ketoester precursor.
Methylation and Tolyl Substitution: The methyl and p-tolyl groups can be introduced through alkylation reactions using suitable alkyl halides or sulfonates.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ring-Opening Reactions
The diketone moiety at positions 3 and 9 undergoes ring-opening reactions with nucleophiles. For example, hydrazine hydrate cleaves the pyrrolone ring to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones :
Optimized conditions :
| Entry | Hydrazine (eq) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | Dioxane | 80°C | 20 | 78 |
This reaction exploits the electrophilic character of the diketone carbons, with the morpholine group stabilizing intermediates via hydrogen bonding .
Nucleophilic Substitution at the Fluorine Site
The electron-withdrawing fluorine atom at position 7 facilitates nucleophilic aromatic substitution (NAS) under basic conditions. For instance, methoxide ions displace fluorine to form 7-methoxy derivatives :
Reaction pathway :
-
Deprotonation of the chromene oxygen.
-
Nucleophilic attack by methoxide at C7.
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Elimination of fluoride ion.
This reactivity aligns with studies on fluorinated chromeno-pyrroles, where fluorine acts as a leaving group in polar aprotic solvents like DMF.
Diketone Functionalization
The 3,9-dione system participates in condensation reactions with amines or hydrazines:
-
Schiff base formation : Reaction with aniline yields imine-linked derivatives.
-
Hydrazone formation : Interaction with hydrazine produces bis-hydrazones, characterized by shifts in IR carbonyl stretches (from 1715 cm⁻¹ to 1650 cm⁻¹) .
Example :
| Reaction Partner | Product | Conditions | IR Data (C=O stretch, cm⁻¹) |
|---|---|---|---|
| Aniline | N-Phenylimine derivative | EtOH, reflux, 6 h | 1656 → 1598 |
| Hydrazine | Bis-hydrazone | Dioxane, 80°C, 4 h | 1715 → 1620 |
Cycloaddition Reactions
The conjugated dienone system in the chromeno-pyrrole core undergoes Diels-Alder reactions with dienophiles like maleic anhydride, forming tetracyclic adducts. These reactions proceed regioselectively at the electron-rich chromene ring .
Experimental data :
| Dienophile | Product Structure | Yield (%) | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Fused tetracyclic lactone | 65 | C9–C10 position |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces Norrish-type I cleavage at the diketone moiety, generating radical intermediates that recombine to form dimeric species. This behavior is consistent with α-diketone photochemistry.
Characterization :
-
ESI-MS : Molecular ion peak at m/z 727.68 ([2M + H]⁺).
-
NMR : Disappearance of diketone protons (δ 5.73 ppm in CF₃COOD) .
Biological Derivatization
The morpholine and p-tolyl groups enable bioconjugation via EDC/NHS chemistry. For example, coupling with carboxylated biomolecules (e.g., folic acid) produces targeted prodrugs:
Reaction :
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized via multicomponent reactions, which allow for the efficient construction of various derivatives. These reactions typically involve the interaction of chromone derivatives with amines and isocyanides under mild conditions. A notable study demonstrated a one-pot multicomponent reaction that produced libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high yields (43% to 86%) and purity exceeding 95% . This method showcases the versatility of the compound's synthesis and its potential for structural modifications.
Table 1: Summary of Reaction Conditions for Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | r.t. | 1.5 | 24 |
| 2 | MeOH | 40 | 1 | 36 |
| 3 | EtOH | 40 | 1 | 26 |
| 4 | Acetic Acid | 120 | 0.5 | Traces |
Biological Activities
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit various biological activities, including:
- Antioxidant Activity : Some derivatives show significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
- Antiviral Properties : Certain compounds have been identified as inhibitors of viral proteases, including the Main protease (Mpro) of SARS-CoV-2 . This suggests potential applications in treating viral infections.
- Glucokinase Activation : Chromeno[2,3-c]pyrroles have been reported to act as glucokinase activators, which may have implications for diabetes management .
Therapeutic Applications
Given its diverse pharmacological profiles, 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be explored for various therapeutic applications:
- Cancer Therapy : The ability to modify the compound’s structure could lead to novel anticancer agents targeting specific pathways involved in tumor growth.
- Diabetes Management : As a glucokinase activator, this compound may help regulate blood sugar levels and improve insulin sensitivity.
- Antiviral Drug Development : Its activity against viral proteases positions it as a candidate for antiviral drug development.
Case Studies and Research Findings
Several studies have highlighted the potential of chromeno[2,3-c]pyrroles in medicinal chemistry:
- A study demonstrated the synthesis of a library of these compounds using a one-pot reaction approach, yielding over 200 different derivatives with promising biological activities .
- Another research highlighted the structural modifications that enhance the pharmacological profiles of these compounds, paving the way for targeted drug design .
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in substituents at the 1-, 2-, 6-, and 7-positions. Below is a detailed comparison of 7-fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with analogous derivatives reported in the literature.
Structural Variations and Physicochemical Properties
Key Observations :
Biological Activity
Overview
7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound characterized by its complex chromeno-pyrrole fused ring system. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.3 g/mol. Its structure includes a fluoro group, a methyl group, and a p-tolyl group, contributing to its unique chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Compounds in the chromeno-pyrrole class have shown significant antioxidant properties. For example, studies have demonstrated that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Effects : The presence of the pyrrole moiety has been linked to antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antibiotics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies indicate that derivatives can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders .
- Receptor Binding : The compound may also bind to various receptors in the body, influencing physiological responses. For instance, it has been suggested that chromeno-pyrroles can act as glucokinase activators .
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various functional groups. A successful synthetic route reported yields high purity (>95%) products with good overall yields (43–86%) .
Table: Summary of Synthetic Methods
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Multicomponent Reaction | Mild conditions | 43 - 86 |
| Cyclization | Acidic/Basic conditions | >95 (purity) |
| Alkylation | Using alkyl halides | Variable |
Case Studies
- Antioxidant Study : A study conducted on related chromeno-pyrrole compounds showed that they exhibited potent antioxidant activity through radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
- Anticancer Evaluation : In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis as confirmed by flow cytometry analysis .
Q & A
Q. Why might XRD data contradict DFT-predicted bond angles?
- Methodological Answer : XRD captures solid-state packing effects (e.g., π-stacking), while DFT models isolated molecules. Perform periodic DFT (CASTEP) to simulate crystal lattice forces. If deviations exceed 5°, re-examine crystallization solvents for polymorphic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
